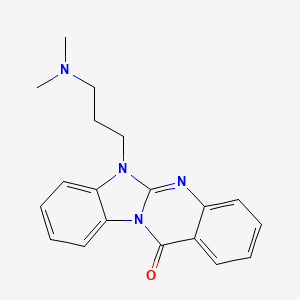
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Regioselective Synthesis: The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can be achieved through the reaction of methyl anthranilates with N-arylcyanamides in the presence of p-TsOH in t-BuOH under reflux conditions.
Copper-Catalyzed Domino Synthesis: Another method involves the use of copper-catalyzed domino synthesis with cyanamide as a building block.
Microwave-Mediated Heterocyclization: This method involves the use of microwave irradiation to facilitate the heterocyclization process, leading to the formation of benzimidazo(2,1-b)quinazolin-12(6H)-ones.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazoquinazolinones depending on the nucleophile used.
Scientific Research Applications
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and pathogens.
Mechanism of Action
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.
Quinoxalines: These compounds also possess a fused ring system and are studied for their biological activities.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is unique due to its specific substitution pattern and the presence of the dimethylamino propyl side chain, which can enhance its biological activity and selectivity towards certain molecular targets.
Properties
CAS No. |
32701-02-3 |
|---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-[3-(dimethylamino)propyl]benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C19H20N4O/c1-21(2)12-7-13-22-16-10-5-6-11-17(16)23-18(24)14-8-3-4-9-15(14)20-19(22)23/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
SVKRVMHGQONCKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















